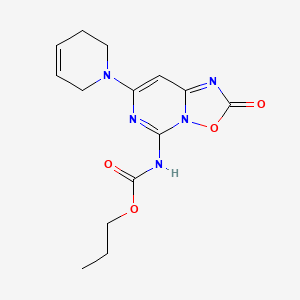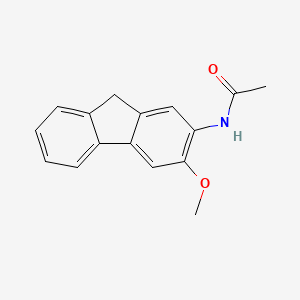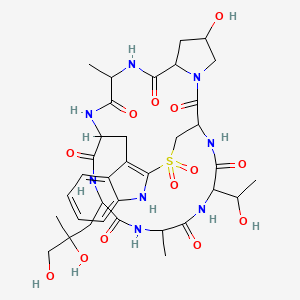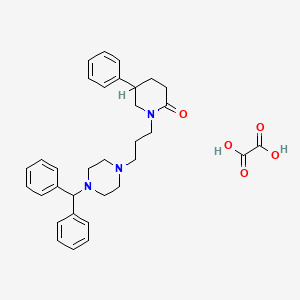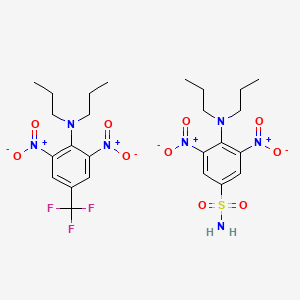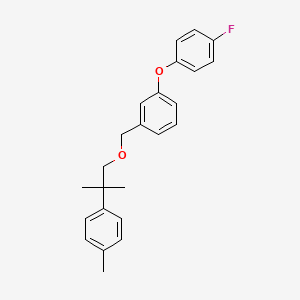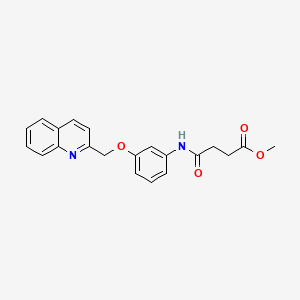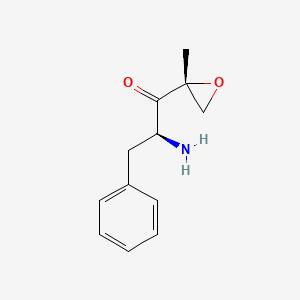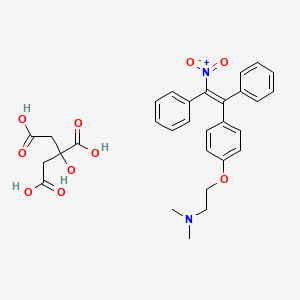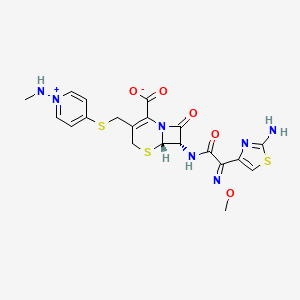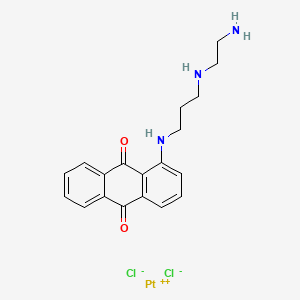
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is a complex compound that integrates an anthraquinone moiety with a platinum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the reaction of anthraquinone derivatives with platinum-based precursors. The process generally includes:
Formation of the Anthraquinone Derivative: This step involves the synthesis of the anthraquinone moiety, which can be achieved through various organic reactions such as Friedel-Crafts acylation.
Linking the Anthraquinone to the Amine: The anthraquinone derivative is then reacted with a diamine, such as 3-(aminopropyl)amine, under controlled conditions to form the intermediate.
Complexation with Platinum: The final step involves the reaction of the intermediate with a platinum precursor, such as platinum(II) chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is explored for its interactions with biomolecules, such as DNA and proteins, which could lead to the development of new diagnostic tools or therapeutic agents.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. Its ability to form stable complexes with DNA could inhibit cancer cell proliferation.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism by which ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets such as DNA. The platinum center can form cross-links with DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs, such as cisplatin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to the presence of the anthraquinone moiety, which imparts additional properties such as enhanced DNA binding affinity and potential redox activity. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
131041-28-6 |
|---|---|
Molekularformel |
C19H21Cl2N3O2Pt |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
1-[3-(2-aminoethylamino)propylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H21N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,21-22H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
BMMCJWKKBGMYKV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


